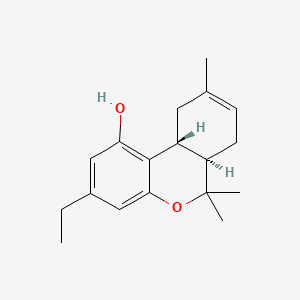
Edelfosine, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Edelfosine, (S)-, also known as 2-Methoxy-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate, is a synthetic alkyl-lysophospholipid. It is recognized for its antineoplastic (anti-cancer) properties. Unlike traditional chemotherapeutic agents that target DNA, Edelfosine, (S)-, integrates into the cell membrane, selectively inducing apoptosis in tumor cells while sparing healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Edelfosine, (S)-, involves the reaction of 2-methoxy-3-(octadecyloxy)propyl chloride with 2-(trimethylazaniumyl)ethyl phosphate. The reaction typically occurs under anhydrous conditions with a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of Edelfosine, (S)-, follows a similar synthetic route but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Edelfosine, (S)-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphates.
Reduction: Reduction reactions can modify the alkyl chains, affecting the compound’s hydrophobicity.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphates and modified alkyl-lysophospholipids, which can have different biological activities .
Scientific Research Applications
Edelfosine, (S)-, has a wide range of scientific research applications:
Chemistry: It is used to study membrane dynamics and lipid interactions.
Biology: The compound is employed in research on cell signaling and apoptosis.
Medicine: Edelfosine, (S)-, is investigated for its potential in treating various cancers, autoimmune diseases, and parasitic infections.
Industry: It is used in the development of new therapeutic agents and drug delivery systems .
Mechanism of Action
Edelfosine, (S)-, exerts its effects by incorporating into the cell membrane and selectively aggregating the cell death receptor Fas in membrane rafts. This aggregation leads to the activation of the Fas signaling pathway, inducing apoptosis. Additionally, Edelfosine, (S)-, interferes with phosphatidylcholine synthesis, further promoting cell death. The compound also modulates gene expression by affecting transcription factors .
Comparison with Similar Compounds
Similar Compounds
Miltefosine: Another alkyl-lysophospholipid with antineoplastic properties.
Perifosine: An alkylphosphocholine with similar mechanisms of action.
Erufosine: A novel alkylphosphocholine with differential toxicity to cancer cells and bone marrow cells
Uniqueness
Edelfosine, (S)-, is unique in its ability to selectively induce apoptosis in tumor cells while sparing healthy cells. This selective action is attributed to its specific incorporation into the cell membrane and the subsequent activation of the Fas signaling pathway .
Properties
CAS No. |
83542-43-2 |
|---|---|
Molecular Formula |
C27H58NO6P |
Molecular Weight |
523.7 g/mol |
IUPAC Name |
[(2S)-2-methoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3/t27-/m0/s1 |
InChI Key |
MHFRGQHAERHWKZ-MHZLTWQESA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Cyclopropa[a]naphthalene, 1a,2,3,5,6,7,7a,7b-octahydro-1,1,7,7a-tetramethyl-, (1aR,7R,7aR,7bS)-(+)-](/img/structure/B1237866.png)
![(5E)-5-[(3aS,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B1237867.png)


![[(8R,9S,10R,13S,14S)-3-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] (Z)-3-acetyloxybut-2-enoate](/img/structure/B1237872.png)








